Agn-PC-0ngqfe
Description
However, based on nomenclature patterns observed in evidence 13 and 14, it likely belongs to a class of organoboron or arylboronic acid derivatives. Such compounds are frequently used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or agrochemicals . While specific structural details (e.g., molecular formula, stereochemistry) are unavailable in the evidence, its naming convention ("AGN-PC-0WBEFX" in evidence 13) suggests it is a proprietary research chemical, possibly synthesized for drug discovery or material science applications.
Properties
CAS No. |
720698-90-8 |
|---|---|
Molecular Formula |
C13H19N3O5S |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H19N3O5S/c17-16(18)13-4-2-12(3-5-13)15-9-7-14(8-10-15)6-1-11-22(19,20)21/h2-5H,1,6-11H2,(H,19,20,21) |
InChI Key |
TXEAFYXSJBRBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Evidence 14 details a structurally related compound (CAS 1046861-20-4, molecular formula C₆H₅BBrClO₂) and lists several analogs with similarity scores ranging from 0.71 to 0.85. A comparative analysis can be inferred:
Key Observations:
- Lipophilicity : The high Log Po/w values (2.15 for CAS 1046861-20-4) suggest that this compound may exhibit similar challenges in aqueous solubility, limiting its pharmacokinetic efficacy .
Regulatory and Industrial Relevance
Evidence 15 mandates cross-regional comparisons of formulations and safety data for chemical analogs. This compound’s lack of explicit regulatory submissions (per evidence 15 ) contrasts with its analogs, which are often prioritized for agrochemical or antiviral applications due to their reactivity and stability.
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